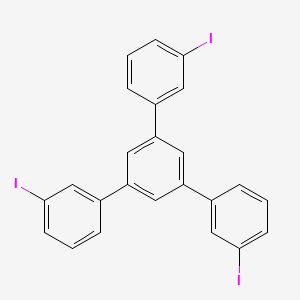

1,3,5-Tris(3-iodophenyl)benzene

Vue d'ensemble

Description

1,3,5-Tris(3-iodophenyl)benzene, also known as TIPS, is a synthetic organic compound that has been widely studied and utilized in scientific research due to its unique properties. It is an aromatic compound composed of three phenyl rings, each of which is substituted with an iodide group. TIPS has a wide range of applications, including synthesis of various organic compounds, biochemical and physiological studies, and more.

Applications De Recherche Scientifique

1. Two-Dimensional Halogen–Halogen Bonded Self-Assembled Nanoarchitectures

- Application Summary: The star-shaped 1,3,5-Tris(4-iodophenyl)benzene molecule is used to form dimers that self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures on the graphite surface .

- Methods of Application: The self-assembly of the molecule is investigated using scanning tunneling microscopy (STM) at the solid–liquid interface .

- Results: The structure of the porous organic network can be tailored using different solvents .

2. Antibacterial Metal–Organic Frameworks (MOFs)

- Application Summary: Two novel MOFs, branded as IEF-23 and IEF-24, are based on an antibacterial tricarboxylate linker and zinc or copper cations .

- Methods of Application: The materials were synthesized by the solvothermal route .

- Results: The antibacterial activity of IEF-23 and IEF-24 was investigated against Staphylococcus epidermidis and Escherichia coli via the agar diffusion method . The MOFs were active against both strains, exhibiting higher activity against Staphylococcus epidermidis .

3. Intermediate for Active Pharmaceutical Ingredient Manufacturing

- Application Summary: 1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing .

4. Supramolecular Structures of Pyrazoles

- Application Summary: A series of 12 novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles .

5. Selective Cu2+ Sensor in Aqueous Media

- Application Summary: Three water-soluble fluorophores are synthesized from 1,3,5-tris(4’-iodophenyl)benzene. The compound with salicylate groups exhibits a selective fluorescent quenching by Cu2+ via a static quenching mechanism .

- Methods of Application: The addition of Triton X-100 improves the quantum efficiency of the fluorophore as well as the detection limit for Cu2+ from 6.49 to 0.19 ppb .

6. Synthesis of C3-Symmetric Nano-sized Polyaromatics and Molecular Propellers

- Application Summary: 1,3,5-Tris(4-iodophenyl)benzene is used as a building block in the synthesis of C3-symmetric nano-sized polyaromatics and molecular propellers .

7. Adsorption Membranes for Organic Pollutants

- Application Summary: 1,3,5-Tris(4-bromophenyl)benzene can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants .

8. High Efficiency Organic Light Emitting Diodes (OLEDs)

Orientations Futures

- Kasprzak, A., Guńka, P. A., Kowalczyk, A., & Nowicka, A. M. (2020). Synthesis and structural, electrochemical, and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emissionDalton Transactions, 49(40), 14807-14814 .

Propriétés

IUPAC Name |

1,3,5-tris(3-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15I3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUNFCULUCQLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC(=CC(=C2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699641 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(3-iodophenyl)benzene | |

CAS RN |

855239-61-1 | |

| Record name | 1,3,5-tris(3-iodophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

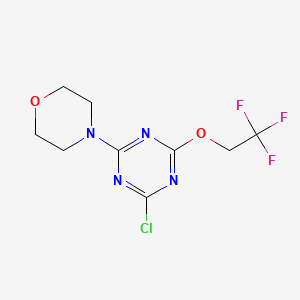

![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)

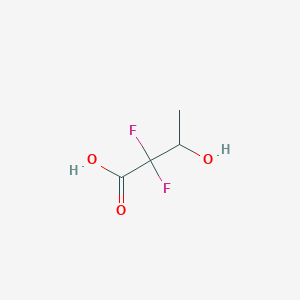

![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)